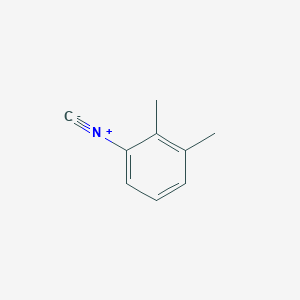

1-Isocyano-2,3-dimethylbenzene

Description

Significance of the Isocyanide Functional Group in Contemporary Organic and Organometallic Chemistry

The isocyanide functional group, denoted as -N≡C, is an isomer of the more common nitrile group (-C≡N) and is characterized by the organic substituent being attached to the nitrogen atom. wikipedia.org Isocyanides, also known as isonitriles or carbylamines, possess a unique electronic structure that can be described by resonance, highlighting both a triple bond and a double bond character between the nitrogen and carbon atoms. researchgate.netscienceinfo.com This duality results in a terminal carbon atom that can act as both a nucleophile and an electrophile, a feature that underpins much of its diverse reactivity. researchgate.netresearchgate.net

In contemporary organic synthesis, isocyanides are highly valued as versatile building blocks. wikipedia.orgresearchgate.net They are key reactants in a variety of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the efficient construction of complex molecules from simple starting materials in a single step. wikipedia.orgrsc.org The ability of isocyanides to participate in cycloaddition reactions further expands their synthetic utility. wikipedia.orgscienceinfo.com

The significance of isocyanides extends prominently into organometallic chemistry. They are excellent ligands for transition metals, forming stable complexes with most of them. wikipedia.org Functioning as electron-rich analogs of carbon monoxide, isocyanides are strong donor ligands, influencing the electronic and steric properties of the metal center. wikipedia.orguh.edu This property is harnessed in catalysis, where metal-isocyanide complexes are employed in a range of transformations. myskinrecipes.com

Overview of Aromatic Isocyanides and their Distinctive Reactivity Profiles

Aromatic isocyanides, or aryl isocyanides, where the isocyano group is attached to an aromatic ring, exhibit reactivity profiles that are influenced by the electronic nature of the aryl substituent. The aromatic ring can modulate the electron density at the isocyanide carbon, thereby affecting its nucleophilicity and electrophilicity. For instance, electron-withdrawing groups on the aromatic ring can enhance the electrophilic character of the isocyanide carbon.

Aryl isocyanides are known to undergo thermal rearrangement to the corresponding nitriles, a reaction that proceeds faster for aromatic isocyanides compared to their aliphatic counterparts. scienceinfo.com They also participate in radical reactions, where the addition of a radical to the isocyanide carbon generates an imidoyl radical, a key intermediate in various synthetic transformations. nih.gov In the context of organometallic chemistry, aryl isocyanides have been shown to be effective ligands in palladium-catalyzed reactions and are crucial in the synthesis of luminescent iridium(III) complexes with tunable photophysical and electrochemical properties. wikipedia.orguh.edu Furthermore, the greater π-accepting ability of aryl isocyanides compared to alkyl isocyanides makes them valuable in the preparation of radiolabeled probes for medical imaging. researchgate.net

Contextualization of 1-Isocyano-2,3-dimethylbenzene within the Broader Class of Aryl Isocyanides

This compound, also known as 2,3-dimethylphenyl isocyanide, is a specific member of the aryl isocyanide family. Its chemical properties are dictated by the isocyano functional group and the presence of two methyl groups on the benzene (B151609) ring. These methyl groups, being electron-donating, can influence the reactivity of the isocyanide group.

The synthesis of this compound can be achieved through established methods for isocyanide preparation, such as the dehydration of the corresponding formamide (B127407). rsc.org This compound serves as a valuable intermediate in organic synthesis. For example, it is used in the creation of various heterocyclic compounds and has applications in the development of pharmaceuticals and agrochemicals. myskinrecipes.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2769-71-3 sigmaaldrich.com |

| Molecular Formula | C₉H₉N sigmaaldrich.com |

| Molecular Weight | 131.18 g/mol sigmaaldrich.com |

| IUPAC Name | This compound |

| Synonyms | 2,3-Dimethylphenyl isocyanide, 2,3-Xylyl isocyanide |

Scope and Objectives of Research on this compound

Research involving this compound is primarily focused on its application as a building block in organic and organometallic chemistry. A key objective is to exploit its reactivity to synthesize novel and complex molecular architectures. myskinrecipes.com This includes its use in multicomponent reactions to generate libraries of compounds for biological screening.

Another significant area of research is its role as a ligand in coordination chemistry. myskinrecipes.com The steric bulk provided by the two methyl groups can influence the coordination geometry and reactivity of the resulting metal complexes. Researchers are interested in how these steric and electronic properties can be used to fine-tune the performance of catalysts in various chemical transformations. For instance, it has been used in the synthesis of N-heterocyclic carbene-ligated scandium trialkyl complexes for the polymerization of other aryl isocyanides. e3s-conferences.org Studies have also explored its reactions with elemental sulfur and alcohols to form thiocarbamates. d-nb.info Furthermore, its reactions with ester magnesium enolates and phthalonitrile (B49051) have been investigated to produce complex heterocyclic structures. clockss.org

The exploration of the full synthetic potential of less common isocyanides like this compound is an ongoing objective in the field, as the over-reliance on a small number of commercially available isocyanides may be hindering new discoveries. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALDXOCRXXUAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+]#[C-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305997 | |

| Record name | 1-Isocyano-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-86-1 | |

| Record name | 1-Isocyano-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2980-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isocyano-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 1 Isocyano 2,3 Dimethylbenzene

Fundamental Reactivity of the Isocyano Moiety

The isocyano group is isoelectronic with carbon monoxide, but its chemical behavior shows marked differences. acs.org The reactivity of the isocyanide is largely dictated by the electronic nature of the carbon and nitrogen atoms in the -N≡C group.

Nucleophilic and Electrophilic Characteristics of the Isocyanide Carbon

The carbon atom of the isocyano group in 1-isocyano-2,3-dimethylbenzene can exhibit both nucleophilic and electrophilic characteristics. mdpi.com This dual reactivity is a key feature of isocyanides and is influenced by the specific reaction conditions and the nature of the other reactants.

The isocyanide carbon has a lone pair of electrons, which allows it to act as a nucleophile. nih.gov However, the carbon atom can also be described as having carbene-like character, which contributes to its electrophilic nature. thieme-connect.de The balance between nucleophilicity and electrophilicity can be influenced by coordination to a metal center. For instance, in complexes with metals like Pd(II) and Pt(II), the isocyanide carbon atom tends to be more electrophilic. researchgate.net Conversely, in complexes with more electron-donating metals like Cu(I), the isocyanide carbon becomes more nucleophilic. researchgate.net

Protonation of Isocyanide Complexes and Formation of Aminocarbyne Species

Isocyanide complexes, particularly those with electron-rich metal centers, are susceptible to protonation. wikipedia.org This reaction can lead to the formation of aminocarbyne complexes. wikipedia.orgunipi.it The protonation can occur at the nitrogen atom of the isocyanide ligand, resulting in a species of the type [LₙM≡CN(H)R]⁺. wikipedia.org The formation of aminocarbyne complexes from isocyanides is a significant transformation in organometallic chemistry, as these species can participate in a variety of subsequent reactions, including C-C bond formation. unipi.it For example, the reaction of diiron complexes with isocyanides in the presence of a proton source can lead to the formation of bridging aminocarbyne ligands. acs.org

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. This compound is a versatile component in various MCRs.

Catalyst-Free Three-Component Reactions with Alcohols/Thiols and Elemental Sulfur for Thiocarbamate Derivatives

A notable application of this compound is in a catalyst-free, three-component reaction with alcohols or thiols and elemental sulfur to synthesize O-thiocarbamates and dithiocarbamates. d-nb.infobeilstein-journals.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance. d-nb.info The process involves the in-situ formation of an isothiocyanate intermediate from the reaction of the isocyanide with elemental sulfur in the presence of a base. d-nb.infobeilstein-journals.org This isothiocyanate then reacts with the alcohol or thiol to yield the corresponding thiocarbamate or dithiocarbamate (B8719985) derivative. d-nb.info

Table 1: Synthesis of Thiocarbamates from this compound, Alcohols, and Sulfur. d-nb.info

| Alcohol/Thiol | Product | Yield (%) |

| Methanol | O-Methyl (2,6-dimethylphenyl)carbamothioate | 94 |

| Ethanol | O-Ethyl (2,6-dimethylphenyl)carbamothioate | 85 |

| Isopropanol | O-Isopropyl (2,6-dimethylphenyl)carbamothioate | 52 |

| Benzyl mercaptan | S-Benzyl (2,6-dimethylphenyl)carbamodithioate | 22 |

| Allyl alcohol | O-Allyl (2,6-dimethylphenyl)carbamothioate | 72 |

Insertion Reactions, Including Formation of Iminoacyls

Isocyanides, including this compound, can undergo insertion reactions into metal-alkyl or metal-aryl bonds. wikipedia.org This process leads to the formation of iminoacyl complexes, where the isocyanide carbon and nitrogen atoms are inserted between the metal and the organic group. wikipedia.org These insertion reactions are a fundamental step in many catalytic processes, including polymerization and the synthesis of various nitrogen-containing organic compounds. thieme-connect.de The reactivity of the coordinated isocyanide is often enhanced, making it more susceptible to nucleophilic attack, which is a key step in the formation of iminoacyls. acs.org

Cascade and Rearrangement Processes

This compound can participate in cascade reactions, where a series of intramolecular reactions occur sequentially to build complex molecular architectures from simple starting materials. These processes are often initiated by a single event, such as a radical addition or a cyclization.

For example, o-vinylphenylisocyanides can undergo radical cascade reactions with thiols to produce 2-thio-substituted quinolines. rsc.org In a different type of cascade, aryl isonitriles can react with 6-iodo-N-propargylpyridones in a palladium-promoted process to form complex heterocyclic systems like 11H-indolizino[1,2-b]quinolin-9-ones. acs.org Manganese(III)-mediated oxidative radical cascade reactions of arylboronic acids with isocyanides have also been developed for the synthesis of diimide derivatives. ccspublishing.org.cn These examples highlight the utility of this compound and related isocyanides in constructing diverse and complex molecules through elegant and efficient cascade sequences.

Intermediates and Product Pathways in Complex Reaction Systems

In complex reaction systems, this compound is known to form several key intermediates that dictate the final product structure. The reaction pathways are highly dependent on the reagents, catalysts, and conditions employed.

One common pathway involves the formation of ketenimine intermediates . semanticscholar.org This often occurs in transition metal-catalyzed reactions where a carbene is transferred to the isocyanide. The reaction can proceed through different mechanistic routes:

Pathway I (Inner-Sphere Mechanism): The isocyanide coordinates to the metal center first, followed by carbene formation and subsequent migratory insertion of the coordinated isocyanide moiety. semanticscholar.orgrsc.org

Pathway II (Inner-Sphere Mechanism): A metal-carbene complex forms before the isocyanide coordinates. semanticscholar.orgrsc.org

Pathway III (Outer-Sphere Mechanism): This pathway involves the direct intermolecular attack of the isocyanide on an electrophilic carbene center without prior coordination. semanticscholar.org

These ketenimine intermediates are highly reactive and are typically not isolated. Instead, they are trapped in situ by various nucleophiles to generate a diverse range of heterocyclic compounds, such as pyrimidinones, dihydropyrazolones, and 1H-tetrazoles. semanticscholar.org

Another significant intermediate in the reactions of isocyanides is the imidoyl radical . This species is a hallmark of 1,1-addition-mediated radical cascades. researchgate.net The formation of the imidoyl radical occurs after a radical species attacks the isocyanide carbon. researchgate.net

Reactions with Specific Reagents and Catalytic Systems

The reactivity of this compound has been explored with a variety of specific reagents and under different catalytic conditions, leading to the synthesis of complex organic molecules.

Formation of Aminium Ions and Hydrogen Cyanide through Isocyanide Intermediates

While direct formation of aminium ions and hydrogen cyanide represents a specific pathway, the chemistry of isocyanides often involves related transformations. A notable reaction is the three-component cross-dehydrogenative coupling of aromatic tertiary amines with isocyanides and water, which proceeds under visible-light photocatalysis to produce amide products in high yields. researchgate.net In this process, aromatic isocyanides can act as photocatalysts upon direct photoexcitation. researchgate.net

Isocyanides can also function as versatile nucleophiles in SN2 reactions with alkyl halides. This novel reactivity leads to the formation of nitrilium ion intermediates, which are subsequently hydrolyzed in situ to yield highly substituted secondary amides. researchgate.net This three-component process offers an alternative to traditional amide synthesis and significantly expands the accessible chemical space for creating complex molecules. researchgate.net

Cross-Coupling Reactions with Carbon Monoxide Mediated by Metal Hydride Clusters

A significant advancement in C1-building block chemistry involves the cross-coupling of isocyanides with carbon monoxide (CO). The sequential addition of 2,6-dimethylphenyl isocyanide (an isomer of this compound with similar reactivity) and CO to a tetrametallic magnesium hydride cluster leads to the stepwise reduction and cross-coupling of these two substrates. researchgate.netimperial.ac.ukrsc.org

This reaction results in the formation of a novel ethene amidolate ligand, [OC(H)=C(H)NAr]²⁻. imperial.ac.ukrsc.org This 1,2-difunctionalized carbon chain structure is reminiscent of those found in biologically relevant molecules like amino acids and amino alcohols. rsc.org Density Functional Theory (DFT) calculations support a mechanism where a key carbon-carbon bond-forming step occurs via the nucleophilic attack of a putative azamethylene intermediate on a CO molecule. imperial.ac.ukrsc.org The metal hydride cluster plays a crucial templating role, providing kinetic control over the reaction steps. imperial.ac.ukrsc.org

Table 1: Key Components in the Cross-Coupling of Isocyanide and CO

| Component | Role | Resulting Intermediate/Product |

| 2,6-dimethylphenyl isocyanide | C1 Building Block | Azamethylene intermediate |

| Carbon Monoxide (CO) | C1 Building Block | Reacts with azamethylene intermediate |

| Magnesium Hydride Cluster | Catalyst/Template | Mediates stepwise reduction and coupling |

| Final Product | Ethene Amidolate Ligand | [OC(H)=C(H)NAr]²⁻ |

This interactive table summarizes the roles of the reactants and the resulting product in the metal hydride-mediated cross-coupling reaction.

Reactions with Diaryl(iodonium) Triflates for Amide Synthesis

This compound reacts with diaryliodonium triflates under photoredox catalysis to produce N-substituted benzamides. researchgate.netbeilstein-journals.org This arylation of isonitriles is achieved under mild conditions using a ruthenium-based photocatalyst, Ru(bpy)₃₂, and blue LED irradiation. researchgate.net

The reaction mechanism involves the photoexcitation of the ruthenium catalyst, which then engages in a single-electron transfer (SET) process with the diaryliodonium salt. This generates an aryl radical, an aryl iodide, and the oxidized Ru(III) catalyst. researchgate.net The aryl radical then reacts with the isocyanide to form the amide product.

The scope of the reaction is broad, accommodating both symmetric and unsymmetric diaryliodonium salts. researchgate.netbeilstein-journals.org Studies on selectivity have shown that for unsymmetrical salts, electron-poor aryl groups are transferred with higher yields. researchgate.net To achieve selective transfer of a specific aryl group, "dummy" ligands, such as the 2,4,6-trimethoxyphenyl group, can be used on the iodonium (B1229267) salt, leading to the formation of the desired amide with high selectivity. beilstein-journals.org

Table 2: Scope of Photocatalyzed Arylation of Isocyanides with Diaryl(iodonium) Salts

| Isocyanide Substrate | Diaryl(iodonium) Salt | Catalyst/Conditions | Product Type | Yield |

| 2,6-dimethylphenyl isocyanide | bis(4-bromophenyl)iodonium triflate | Ru(bpy)₃₂, Blue LED, Na₂CO₃ | N-(2,6-dimethylphenyl)-4-bromobenzamide | High |

| p-isocyanotoluene | Diphenyliodonium triflate | Ru(bpy)₃₂, Blue LED, Na₂CO₃ | N-(p-tolyl)benzamide | Moderate |

| 2-isocyano-1,3-dimethylbenzene | Aryl(2,4,6-trimethoxyphenyl)iodonium triflate | Ru(bpy)₃₂, Blue LED, Na₂CO₃ | N-(2,3-dimethylphenyl)arylamide | 25-42% |

This interactive table showcases the versatility of the photocatalyzed reaction between various isocyanides and diaryliodonium salts. researchgate.netbeilstein-journals.org

Coordination Chemistry and Ligand Properties of 1 Isocyano 2,3 Dimethylbenzene

Ligand Characterization within Coordination Theory

The electronic and bonding characteristics of 1-isocyano-2,3-dimethylbenzene are fundamental to understanding its behavior in coordination complexes. This section explores its classification as a ligand and the nuances of its electronic properties.

Classification as an L-Type Ligand (Lewis Base)

In the Covalent Bond Classification (CBC) method, ligands are categorized based on their charge and the number of electrons they donate to a metal center. libretexts.orgtamu.edu this compound is classified as an L-type ligand. libretexts.orgwikipedia.org This signifies that it acts as a neutral Lewis base, donating two electrons to the metal from the lone pair on the terminal carbon atom of the isocyanide group. libretexts.orgwikipedia.orgsemanticscholar.org This two-electron donation is a key feature of its coordination chemistry, influencing the stability and structure of the resulting metal complexes. tamu.edu

Hard and Soft Acid-Base (HSAB) Classification

The Hard and Soft Acid-Base (HSAB) theory provides a framework for predicting the stability of coordination compounds based on the electronic characteristics of the metal (acid) and the ligand (base). wikipedia.orgmlsu.ac.inshahucollegelatur.org.inyoutube.com Hard acids and bases are typically small and non-polarizable, while soft acids and bases are larger and more polarizable. wikipedia.orgmlsu.ac.in The principle of HSAB theory states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. mlsu.ac.inshahucollegelatur.org.inyoutube.com

Isocyanide ligands, including this compound, are generally classified as soft bases. wikipedia.org This is attributed to the polarizable nature of the isocyanide functional group. Consequently, they tend to form more stable complexes with soft metal acids, such as low-valent transition metals.

Comparative Analysis of Lewis Basicity and π-Acceptor Capacity with Carbon Monoxide

A frequent and insightful comparison is made between isocyanide ligands and carbon monoxide (CO), as they are isoelectronic. semanticscholar.org However, there are marked differences in their electronic properties.

Lewis Basicity: Most isocyanide ligands, including aromatic isocyanides like this compound, are stronger σ-donors and thus more potent Lewis bases than carbon monoxide. wikipedia.orgsemanticscholar.orgacs.org This increased basicity makes their complexes more susceptible to protonation compared to their metal carbonyl counterparts. wikipedia.org

π-Acceptor Capacity: While isocyanides are better σ-donors, they are generally weaker π-acceptors than CO. wikipedia.orgacs.org The π-acceptor capability arises from the back-donation of electron density from filled metal d-orbitals into the empty π* antibonding orbitals of the isocyanide ligand. semanticscholar.orgacs.org The extent of this back-bonding influences the M-C-N bond angle in the complex. wikipedia.org

| Ligand | Lewis Basicity (σ-donation) | π-Acceptor Capacity |

| This compound | Stronger | Weaker |

| Carbon Monoxide (CO) | Weaker | Stronger |

Influence of Aromatic Conjugation on Electronic Properties

The aromatic ring in this compound plays a crucial role in modulating its electronic properties. The π-system of the benzene (B151609) ring can conjugate with the π* orbitals of the isocyanide group. researchgate.net This extended conjugation allows for better delocalization of the back-donated electron density from the metal, which in turn enhances the π-acceptor properties of aromatic isocyanides compared to their aliphatic counterparts. semanticscholar.orgacs.org The presence of methyl groups on the aromatic ring can also influence the electronic properties through inductive effects.

Formation and Characterization of Transition Metal Complexes

The distinct ligand properties of this compound enable it to form a variety of transition metal complexes. The study of these complexes provides further insight into the ligand's coordination behavior.

Zerovalent Iron-Isocyanide Complexes and Varying Stoichiometries

This compound has been utilized in the synthesis of zerovalent iron complexes. For instance, the reduction of iron(II) bromide in the presence of an excess of 2,6-dimethylphenyl isocyanide (a close structural analog) yields the crystalline complex [Fe(CNC₆H₃Me₂-2,6)₅]. sci-hub.se Similar reactions can be expected with this compound.

Rhenium(I) Tetra(isocyano) Diimine Complexes and Coordination Geometries

A class of luminescent rhenium(I) tetra(isocyano)bipyridyl complexes has been synthesized and characterized. acs.org These complexes exhibit metal-to-ligand charge-transfer (MLCT) from the dπ orbital of Rhenium to the π* orbital of the bipyridine ligand. acs.org The emission properties of these complexes are highly sensitive to the surrounding solvent and the rigidity of the environment. acs.org

In a related study, fac-tricarbonyl(2,9-dimethyl-1,10-phenanthroline)(2,6-dimethylphenyl isocyanide)rhenium(I) hexafluorophosphate (B91526) was synthesized. iucr.org The crystal structure of this complex reveals a distorted octahedral geometry around the central Rhenium(I) atom, with the three carbonyl ligands in a facial arrangement. iucr.org These types of diimine tricarbonylrhenium(I) complexes containing 2,6-dimethylphenyl isocyanide are noted for being highly emissive, with long emission lifetimes in the microsecond range at both room temperature and 77 K. iucr.org Such properties suggest potential applications as dyes in solar energy conversion and as sensors. iucr.org

Furthermore, the synthesis of new aerobically stable and substitutionally labile α-diimine rhenium(I) dicarbonyl complexes has been achieved. rsc.org The solid-state crystal structures of these molecules show a slightly distorted octahedral geometry. rsc.org Compared to similar fac-[Re(CO)₃]⁺ complexes, these dicarbonyl species are characterized by a bend of approximately 7 degrees of the axial ligands towards the α-diimine unit. rsc.org

It has been noted that in pentaisocyanorhenium(I) complexes with electron-rich isocyanide ligands like 2,6-dimethylphenyl isocyanide, the formation of corresponding diaminocarbene ligands does not occur. acs.orgcityu.edu.hk

Cobalt Complexation and Investigating Ligand Dissociation Dynamics

The study of cobalt complexes with isocyanide ligands provides insights into ligand dissociation and reaction mechanisms. The use of sterically demanding isocyanide ligands, such as those analogous to this compound, has allowed for the stabilization and isolation of homoleptic tetraisocyanide cobalt complexes in multiple charge states (1-, 0, and 1+). researchgate.net These complexes serve as valuable, isolable analogs for studying the reactivity of binary cobalt carbonyl species. researchgate.net

In one instance, the reaction of a cobalt complex with the relatively electron-poor L-type donor, 2-isocyano-1,3-dimethylbenzene, resulted in the formation of a [CpN3]+ species, indicating that reduction of the metal center and dissociation of the CpN3 ligand is thermodynamically and kinetically favored over the coordination of stronger σ-donating ligands. rsc.org This highlights the influence of the electronic properties of the isocyanide ligand on the stability and reactivity of the resulting cobalt complex.

Furthermore, cobalt(II) bromide has been shown to catalyze the transfer of carbenes to isocyanides in a three-component reaction to form amidines. nih.gov This process involves the initial formation of a ketenimine intermediate which is then trapped by an amine. nih.gov

Copper Complex Formation

This compound readily forms complexes with copper(I). cymitquimica.com The reaction of 2,6-dimethylphenyl isocyanide with a highly reactive copper(I) complex, [(TLtBu)Cu]PF6 (where TLtBu is 2,6-bis[(1,3-di-tert-butylimidazolin-2-imino)methyl]pyridine), results in the formation of a stable copper(I) isocyanide complex. psu.edursc.org Density Functional Theory (DFT) calculations on this complex suggest a tricoordinate geometry around the copper atom. psu.edursc.org

Neutral copper(I) complexes with 2,6-dimethylphenyl isocyanide and various pseudohalogens (SCN⁻, OCN⁻, and N₃⁻) have also been synthesized and characterized. researchgate.netresearcher.liferesearchgate.net X-ray diffraction studies of the complexes with OCN⁻ and N₃⁻ revealed unexpected bridging coordination modes for these pseudohalide ligands. researchgate.netresearchgate.net

The versatility of copper(I) isocyanide complexes is further demonstrated by their use as intermediates in various catalytic transformations. researchgate.net The reaction of 2,6-dimethylphenyl isocyanide with reduced dopamine-β-monooxygenase, a copper-containing enzyme, initially forms monoisocyanide complexes at each of the two copper centers, indicating inequivalent Cu(I) coordination environments. acs.org

Molybdenum Transfer Reactions and Intermediate Formation

This compound participates in transfer reactions with molybdenum. cymitquimica.com In the presence of xylene as a solvent and ammonia (B1221849) gas as a catalyst, it undergoes a reaction with molybdenum to form an isocyanide intermediate. cymitquimica.com This intermediate subsequently reacts with water to produce an aminium ion and hydrogen cyanide. cymitquimica.com

The reaction of tetrakis(dimethylamido)molybdenum(IV) with 2,6-dimethylphenyl isocyanide leads to carbon-nitrogen bond formation and the creation of the first homoleptic metallaamidine complex, Mo(η²-Me₂NC:NC₆H₃Me₂-2,6)₄. acs.org

Furthermore, the reaction of [Mo(CO)(PhC≡CPh)₂(η-C₅Me₅)][BF₄] with three equivalents of 2,6-dimethylphenyl isocyanide yields the tris(isocyanide) complex [Mo(PhC≡CPh)(CNxyl)₃(η-C₅Me₅)][BF₄]. rsc.org When four equivalents of the isocyanide are used, an alkyne-isocyanide coupling reaction occurs. rsc.org In a different system, a molybdenum complex with a linked cycloheptatrienyl-phenolate ligand was found to react with 2,6-dimethylphenyl isocyanide to form an isocyanide complex with a CN stretching vibration observed at 2041 cm⁻¹. researchgate.net

Structural and Electronic Features of Coordinated this compound

M-C-N Angle Deviations and π-Backbonding Interactions

The coordination of this compound to a metal center involves both σ-donation from the isocyanide carbon to the metal and π-backbonding from the metal's d-orbitals to the π* orbitals of the isocyanide. wikipedia.orgwikipedia.org This π-backbonding is a key feature influencing the structural and electronic properties of the complex. wikipedia.orgwikipedia.org

A significant indicator of the extent of π-backbonding is the deviation of the M-C-N angle from linearity (180°). wikipedia.orgscribd.com In complexes with electron-rich metals, where π-backbonding is more significant, this angle tends to be bent. wikipedia.orgscribd.com This bending is a result of the increased electron density in the isocyanide's π* orbitals, which weakens the C-N triple bond.

The balance between σ-donation and π-backbonding also affects the C≡N stretching frequency (νCN) in infrared spectroscopy. wikipedia.org Stronger π-backbonding leads to a decrease in νCN, while stronger σ-donation can cause an increase. wikipedia.org

Bridging vs. Terminal Coordination Modes

This compound can coordinate to metal centers in either a terminal or a bridging fashion. wikipedia.org In the terminal mode, the isocyanide ligand binds to a single metal atom. wikipedia.org In the bridging mode, the ligand spans two or more metal centers. wikipedia.org

Bridging isocyanide ligands are invariably bent. wikipedia.orgscribd.com This bent geometry is a consequence of the three-center-two-electron σ-donation and the overlap of the isocyanide π* orbitals with the d-orbitals of two adjacent metal atoms. nih.gov This extensive orbital overlap in the bridging mode leads to a significant weakening of the C≡N bond and a corresponding red-shift in its vibrational frequency. nih.gov

Electron-Rich vs. Electron-Poor Metal Centers and Complex Stability

The stability of complexes formed between this compound and metal centers is intrinsically linked to the electronic properties of the metal. The isocyanide ligand is a versatile Lewis base, capable of both σ-donation and π-acceptance, and its bonding characteristics are modulated by the electron density at the metal center. wikipedia.org

With electron-rich metal centers , typically those in low oxidation states, there is significant potential for π-backbonding from the metal's d-orbitals to the π* antibonding orbitals of the isocyanide ligand. wikipedia.org This interaction strengthens the metal-ligand bond and is a crucial factor in the stabilization of low-valent metal complexes. ethz.ch For aromatic isocyanides like this compound, the extended conjugation of the phenyl ring enhances their ability to act as π-acceptors compared to aliphatic isocyanides. acs.org This π-backbonding leads to a decrease in the C≡N stretching frequency in the infrared (IR) spectrum of the complex, a diagnostic indicator of this electronic effect. wikipedia.org The stability of such complexes is therefore high, a consequence of the synergistic σ-donation and π-backbonding.

Conversely, with electron-poor metal centers , which are typically in higher oxidation states, the capacity for π-backbonding is diminished. In these instances, the primary bonding interaction is the σ-donation from the isocyanide's lone pair of electrons to the metal center. wikipedia.org While this still results in the formation of a stable coordinate bond, the lack of significant π-backbonding can render the complex more susceptible to nucleophilic attack at the carbon atom of the isocyanide ligand. The stability of these complexes is largely dependent on the strength of the σ-bond, which is influenced by the Lewis acidity of the metal center and the basicity of the isocyanide.

The steric bulk provided by the two methyl groups in the ortho positions of this compound also plays a critical role in complex stability. This steric hindrance can protect the metal center and the isocyanide linkage from external reagents, thereby enhancing the kinetic stability of the complex, particularly with highly reactive, electron-rich metal centers. nih.gov

Coordination in Biological Systems (Contextual Research on Related Isocyanides)

While direct studies on the interaction of this compound with biological systems are not extensively documented, the behavior of structurally similar isocyanides, such as 2,6-dimethylphenyl isocyanide, provides valuable insights into its potential biological coordination chemistry. Isocyanides are recognized for their potent ability to act as ligands for metal ions within metalloproteins. acs.org

Interaction with Metalloenzymes (e.g., Peptidylglycine Monooxygenase, Guanylate Cyclase)

Peptidylglycine Monooxygenase (PHM): Research on 2,6-dimethylphenyl isocyanide (a structural isomer of this compound) has demonstrated its ability to bind to the copper centers in the catalytic core of peptidylglycine monooxygenase (PHM). nih.gov PHM is a copper-containing enzyme essential for the C-terminal amidation of many neuropeptides and peptide hormones. researchgate.net Specifically, 2,6-dimethylphenyl isocyanide was found to coordinate to the methionine-bound copper center (CuM) in the reduced form of the enzyme. nih.govsemanticscholar.org This interaction was confirmed by Fourier-transform infrared (FTIR) spectroscopy, which showed a distinct band for the CuM-isocyanide complex. nih.gov X-ray absorption spectroscopy (XAS) further corroborated this, revealing a short copper-carbon bond and a lengthening of the copper-sulfur (methionine) bond upon isocyanide binding. nih.gov This indicates that an aryl isocyanide like this compound could potentially act as an inhibitor or probe for the active site of copper-containing metalloenzymes.

Guanylate Cyclase (GC): Soluble guanylate cyclase (sGC) is a key enzyme in nitric oxide (NO) signaling pathways and contains a heme prosthetic group. marlettalab.orgunl.pt While direct studies with this compound are lacking, other isocyanides, such as butyl isocyanide, have been shown to coordinate the ferrous heme of sGC, leading to enzyme activation. acs.orgnih.gov This interaction highlights the potential for isocyanide compounds to modulate the activity of heme-containing enzymes. Given that aromatic isocyanides are generally more prone to interact with the ferrous heme group of enzymes like cystathionine-β-synthase compared to aliphatic ones, it is plausible that this compound could also interact with the heme iron of sGC. semanticscholar.org

The table below summarizes the interactions of a related isocyanide with metalloenzymes, providing a basis for predicting the potential behavior of this compound.

| Metalloenzyme | Interacting Isocyanide | Observed Interaction | Analytical Technique |

| Peptidylglycine Monooxygenase (PHM) | 2,6-Dimethylphenyl isocyanide | Binds to the CuM center. nih.govsemanticscholar.org | FTIR, XAS nih.gov |

| Guanylate Cyclase (GC) | Butyl isocyanide | Coordinates to the ferrous heme, causing activation. acs.orgnih.gov | Not specified in source |

Spectroscopic Characterization Techniques for 1 Isocyano 2,3 Dimethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-isocyano-2,3-dimethylbenzene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a "fingerprint" of the molecule's structure. nih.gov Different forms of NMR, including Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P), offer complementary information to build a comprehensive picture of the molecular architecture.

Proton (¹H) NMR for Structural Fingerprinting

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the structure of organic compounds by mapping the environments of hydrogen atoms. mdpi.com For this compound, the ¹H NMR spectrum provides a unique "fingerprint" that confirms the substitution pattern of the benzene (B151609) ring and the presence of the methyl groups. nih.gov

The aromatic protons of the 2,3-dimethylphenyl group typically appear as a multiplet in the region of δ 7.0–7.3 ppm. The two methyl groups, being in different positions relative to the isocyano group, may exhibit distinct singlet signals, typically found in the range of δ 2.1–2.4 ppm. docbrown.info The exact chemical shifts can be influenced by the solvent and the presence of other functional groups in derivatives. du.edu

Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet (m) |

| Methyl (CH₃) | 2.1 - 2.4 | Singlet (s) |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

In coordination complexes, the chemical shifts of the aromatic and methyl protons of the this compound ligand can be affected by the metal center and the other ligands present. This is due to changes in the electronic environment upon coordination. These shifts provide valuable information about the nature of the metal-ligand bond. researchgate.net

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. chemguide.co.uk Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of its carbon skeleton. rsc.org

The isocyano carbon atom is particularly characteristic, appearing in the downfield region of the spectrum, typically between δ 160–170 ppm. rsc.org The aromatic carbons of the benzene ring resonate in the range of δ 125–150 ppm. libretexts.orgdocbrown.info The carbons of the two methyl groups are observed in the upfield region, generally between δ 15–25 ppm. libretexts.orgdocbrown.info The electronegativity of attached atoms influences the chemical shift; for instance, carbons attached to more electronegative atoms will have a larger chemical shift. libretexts.org

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Isocyano (N≡C) | 160 - 170 |

| Aromatic (C1, C2) | 135 - 150 |

| Aromatic (C3, C4, C5, C6) | 125 - 135 |

| Methyl (CH₃) | 15 - 25 |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

In derivatives, the chemical shifts of the carbon atoms can be predictably altered by the introduction of different functional groups, providing further structural information. oregonstate.edu Upon coordination to a metal, the chemical shift of the isocyano carbon can change significantly, reflecting the nature of the metal-isocyanide bond.

Phosphorus (³¹P) NMR for Coordination Complexes

When this compound is part of a coordination complex that also contains phosphorus-based ligands, such as phosphines, Phosphorus-31 NMR (³¹P NMR) spectroscopy becomes an essential analytical tool. This technique provides direct information about the chemical environment of the phosphorus atoms.

In mixed-ligand complexes containing both this compound and phosphine (B1218219) ligands, the coupling between the phosphorus nucleus and other magnetically active nuclei (like ¹H or ¹³C) can be observed, providing further structural details. The magnitude of the coupling constants (J) can help to determine the connectivity and spatial arrangement of the ligands around the metal center.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. For this compound and its complexes, IR spectroscopy is particularly useful for characterizing the isocyano (C≡N) and, in mixed-ligand complexes, carbonyl (C≡O) groups.

Analysis of the Characteristic Isocyano Stretching Frequencies (νCN)

The isocyano group (C≡N) in this compound exhibits a strong and characteristic stretching vibration (νCN) in the IR spectrum. In the free ligand, this band typically appears in the range of 2110–2165 cm⁻¹. wikipedia.org The exact frequency is sensitive to the electronic environment and can be influenced by the solvent. nih.govmdpi.com

Upon coordination to a metal center, the νCN frequency is a diagnostic indicator of the nature of the metal-ligand bond. wikipedia.org

Sigma (σ) donation: When the isocyanide acts primarily as a σ-donor, electron density is removed from the weakly anti-bonding highest occupied molecular orbital (HOMO) of the isocyanide, leading to a strengthening of the C≡N bond and a shift of the νCN band to a higher frequency (wavenumber) compared to the free ligand.

Pi (π) back-bonding: In complexes with electron-rich metals, there is significant π-back-bonding from the metal d-orbitals into the π* anti-bonding orbitals of the isocyanide ligand. This back-donation weakens the C≡N bond, resulting in a shift of the νCN band to a lower frequency. wikipedia.orgnih.gov

The magnitude of this shift provides a measure of the extent of π-back-bonding and the electron-donating or -withdrawing properties of the other ligands in the complex. researchgate.net

Interactive Data Table: Typical Isocyano Stretching Frequencies (νCN)

| Compound Type | Typical νCN (cm⁻¹) | Effect on C≡N Bond |

| Free this compound | 2120 - 2130 | - |

| σ-Donating Metal Complexes | > 2130 | Strengthened |

| π-Back-bonding Metal Complexes | < 2120 | Weakened |

Note: Frequencies are approximate and depend on the specific metal and other ligands.

Observation of Carbonyl Stretching Frequencies (νCO) in Mixed-Ligand Complexes

In mixed-ligand complexes containing both this compound and carbonyl (CO) ligands, IR spectroscopy allows for the simultaneous observation of both νCN and νCO stretching frequencies. The position of the νCO bands, typically found between 1700 and 2100 cm⁻¹, provides complementary information about the electronic properties of the metal center. libretexts.org

The isocyanide ligand is generally a stronger σ-donor and a weaker π-acceptor than CO. nih.gov Therefore, in a mixed-ligand complex, the substitution of a CO ligand with this compound will increase the electron density on the metal center. This increased electron density leads to enhanced π-back-bonding to the remaining CO ligands, causing their νCO frequencies to decrease. umb.edu

By analyzing the shifts in both νCN and νCO, a detailed picture of the electronic interactions within the complex can be developed. The number and pattern of the νCO bands can also provide information about the geometry of the complex and the arrangement of the ligands. libretexts.org For example, terminal CO ligands show ν(CO) stretching bands at approximately 2000-2100 cm⁻¹, while bridging CO ligands appear in the range of 1720–1850 cm⁻¹. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of this compound, providing an exact measurement of its molecular mass. This precision allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₉H₉N, which corresponds to a calculated monoisotopic mass of 131.0735 g/mol . nih.govcymitquimica.com

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as the protonated molecule, [M+H]⁺, with a measured m/z value extremely close to the calculated value for C₉H₁₀N⁺. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Calculated Exact Masses for this compound Adducts

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₀N⁺ | 132.0808 |

| [M+Na]⁺ | C₉H₉NNa⁺ | 154.0627 |

| [M+K]⁺ | C₉H₉NK⁺ | 170.0366 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, offering a complete structural picture. While the crystal structure of this compound itself has not been reported, studies on closely related aryl isocyanides and their metal complexes provide valuable insights into the expected solid-state behavior.

The crystal packing of aryl isocyanides is influenced by intermolecular forces such as van der Waals interactions and, in some cases, π-π stacking of the aromatic rings. The presence and orientation of the dimethyl substituents on the benzene ring of this compound would play a significant role in its crystal packing.

Table 2: Representative Crystallographic Data for an Aryl Isocyanide Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Fe(C₁₄H₁₀)(C₉H₉N)₃] | Monoclinic | P2₁/n | 16.332 | 11.234 | 19.543 | 90 | 114.32 | 90 |

Note: The data in this table is for an iron complex of 2,6-dimethylphenyl isocyanide, [Fe(C₁₄H₁₀)(C₉H₉N)₃], and is used here as a representative example. iucr.org Data for this compound is not available.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. It is particularly useful for identifying the characteristic stretching frequency of the isocyanide group (–N≡C), which gives rise to a strong and sharp band in the Raman spectrum. This band typically appears in the region of 2100–2170 cm⁻¹. mdpi.com The exact position of this band is sensitive to the electronic environment of the isocyanide, making it a useful diagnostic tool.

For this compound, the –N≡C stretching vibration is expected to be a prominent feature in its Raman spectrum. The electron-donating nature of the two methyl groups on the benzene ring may slightly lower the frequency of this vibration compared to unsubstituted phenyl isocyanide.

Table 3: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Aromatic C–H Stretch | 3000 - 3100 |

| Methyl C–H Stretch | 2850 - 3000 |

| Isocyanide N≡C Stretch | 2100 - 2170 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Methyl C–H Bend | 1350 - 1470 |

| Aromatic C–H Bend | 1000 - 1300 |

Note: This table provides expected frequency ranges for the key vibrational modes based on general spectroscopic principles and data for related compounds. mdpi.commcmaster.ca Specific experimental data for this compound is not available.

Chromatographic Methods for Purification and Analysis (e.g., TLC, HPLC-MS)

Chromatographic techniques are indispensable for the purification and analysis of this compound. Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions that produce this compound and for preliminary purity assessment. chemistryhall.com High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), provides a more powerful tool for the separation, identification, and quantification of this compound in complex mixtures. epa.govepa.gov

Thin-Layer Chromatography (TLC)

For the TLC analysis of a relatively nonpolar compound like this compound, a normal-phase stationary phase such as silica (B1680970) gel is typically used. chemistryhall.com The mobile phase would consist of a mixture of nonpolar and moderately polar solvents. The choice of eluent is crucial for achieving good separation. A common mobile phase for compounds of similar polarity is a mixture of heptane (B126788) and ethyl acetate. The position of the spot on the developed TLC plate, represented by the retention factor (Rf value), is characteristic of the compound under the specific chromatographic conditions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC offers high-resolution separation and is well-suited for the analysis of aryl isocyanides. Reversed-phase HPLC, using a C18 stationary phase, is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape. beilstein-journals.org

When coupled with a mass spectrometer, HPLC-MS allows for the simultaneous separation and mass analysis of the components of a mixture. This provides a high degree of confidence in the identification of this compound, as both its retention time and its mass-to-charge ratio can be determined.

Table 4: Typical Chromatographic Conditions for the Analysis of Aryl Isocyanides

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| TLC | Silica Gel | Heptane/Ethyl Acetate | UV light (254 nm) |

| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm), MS |

Note: The conditions in this table are representative for the analysis of aryl isocyanides and may require optimization for this compound.

Computational Chemistry Investigations of 1 Isocyano 2,3 Dimethylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT is a popular and versatile method in computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 1-isocyano-2,3-dimethylbenzene, DFT calculations would be instrumental in understanding its fundamental chemical and physical properties.

Elucidation of Electronic Structures and Molecular Orbital (MO) Energies

DFT calculations can provide a detailed picture of the electronic structure of this compound. This includes the determination of the ground-state electron density, from which various electronic properties can be derived. Key aspects that would be elucidated include:

Molecular Geometry: Optimization of the molecular geometry to find the lowest energy conformation. This would provide precise bond lengths, bond angles, and dihedral angles.

Electron Distribution and Charge Analysis: Calculation of the electron density distribution, which helps in identifying electron-rich and electron-poor regions of the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would assign partial charges to each atom, offering insights into the molecule's polarity and reactive sites.

Molecular Orbital (MO) Analysis: DFT provides the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO may have significant contributions from the isocyano group.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR shifts, IR vibrational modes)

DFT calculations are widely used to predict and interpret various types of spectroscopic data, which is invaluable for the characterization of new or uncharacterized compounds.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, DFT can predict the vibrational frequencies and their corresponding intensities. This generates a theoretical IR spectrum that can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the N≡C stretch of the isocyano group, C-H stretching and bending modes of the aromatic ring and methyl groups, and various ring deformation modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR spectra to aid in structure elucidation and assignment of resonances. For this compound, DFT could predict the chemical shifts for the aromatic protons, the methyl protons, and the carbons of the benzene (B151609) ring and the isocyano group.

Calculation of Thermochemical Parameters (e.g., C-H bond strengths, enthalpy changes)

DFT is a valuable tool for calculating various thermochemical parameters that are often difficult or impossible to measure experimentally.

Enthalpy of Formation: By using appropriate isodesmic or homodesmotic reactions, where the number and types of bonds are conserved, the enthalpy of formation of this compound could be calculated with good accuracy.

Bond Dissociation Energies (BDEs): The strength of a particular bond, such as a C-H bond in one of the methyl groups, can be calculated by determining the enthalpy change for the homolytic cleavage of that bond. This information is crucial for understanding the molecule's reactivity towards radical reactions.

Reaction Enthalpies: The enthalpy change (ΔH) for a chemical reaction involving this compound can be calculated by taking the difference between the total enthalpies of the products and the reactants. This helps in determining whether a reaction is exothermic or endothermic.

Modeling of Reaction Mechanisms and Transition States

A significant application of DFT is in the study of chemical reaction mechanisms. For reactions involving this compound, DFT could be used to:

Locate Transition States: By searching for saddle points on the potential energy surface, the geometry and energy of transition states can be determined.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

Map Reaction Pathways: The entire reaction pathway, from reactants to products via the transition state, can be mapped out using methods like the Intrinsic Reaction Coordinate (IRC). This provides a detailed understanding of the sequence of bond-breaking and bond-forming events during the reaction. For example, the mechanism of cycloaddition reactions or insertions involving the isocyano group could be investigated.

Advanced Computational Approaches (e.g., QM/MM, Molecular Dynamics) (Contextual)

While DFT is powerful for studying isolated molecules, more advanced methods are needed to understand the behavior of this compound in a more complex environment, such as in solution or in a biological system.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for the study of a specific part of a large system with high accuracy (QM), while the rest of the system is treated with a less computationally expensive method (MM). For instance, if this compound were to bind to an enzyme, the molecule itself and the active site of the enzyme could be treated with DFT, while the rest of the protein and surrounding solvent would be treated with a classical force field. This would allow for the study of binding energies and enzymatic reaction mechanisms.

Molecular Dynamics (MD): MD simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics, conformational changes, and transport properties of this compound in solution or other environments. For example, an MD simulation could be used to study how the molecule diffuses in a particular solvent or how its conformation changes over time. When combined with a QM method (ab initio MD), it is possible to simulate chemical reactions in a dynamic environment.

Applications in Polymer Science and Functional Materials Via 1 Isocyano 2,3 Dimethylbenzene

Synthesis of Isocyanide-Based Polymers (IBPs) Incorporating Dimethylbenzene Moieties

The synthesis of isocyanide-based polymers (IBPs) that incorporate dimethylbenzene moieties represents a significant area of research in polymer chemistry. These polymers are of particular interest due to the unique electronic and steric properties imparted by the 2,3-dimethylphenyl group.

Polymerization Methodologies for Monofunctional Isocyanides

Monofunctional isocyanides, such as 1-isocyano-2,3-dimethylbenzene, are versatile monomers for the synthesis of linear polymers. Novel catalysts have been instrumental in allowing the introduction of functional pendants into the polymer chains. mdpi.com This functionalization is key to endowing the polymers with a range of new properties. The polymerization of monofunctional isocyanides can be achieved through various methods, including transition-metal-catalyzed polymerizations. The choice of catalyst and reaction conditions plays a crucial role in controlling the polymer's molecular weight, polydispersity, and microstructure. For instance, the incorporation of specific chromophores onto the side chains of these polymers can lead to novel functional properties, such as optical activity and aggregation-induced emission (AIE). mdpi.com

The general scheme for the polymerization of a monofunctional isocyanide can be represented as:

n(C≡N-R) → [-C(=N-R)-]n

Where R is the 2,3-dimethylphenyl group.

Development of Multi-Component Spiropolymerization for Complex Architectures

Multi-component spiropolymerization (MCSP) has emerged as a powerful, one-pot technique for constructing complex polymer architectures from non-spiro monomers. researchgate.netmdpi.com This methodology allows for the creation of spiropolymers with high molecular weights and in good yields under mild reaction conditions. rsc.org The process often involves the reaction of a diisocyanide, an activated alkyne, and a third component, such as a bis-anhydride. frontiersin.org While direct examples involving this compound in MCSP are not prevalent in the reviewed literature, the principles of this methodology can be extended to monomers with a single isocyanide group in combination with other appropriate co-monomers to create unique polymer structures. This approach offers a pathway to novel materials with tailored properties. mdpi.comfrontiersin.org The resulting spiropolymers often exhibit excellent solubility and high thermal stability. nih.gov

Integration of this compound into Coordination/Organometallic Polymer Backbones

The integration of isocyanide ligands into coordination and organometallic polymers is a promising strategy for developing materials with novel electronic and catalytic properties. The isocyano group in this compound can act as a strong σ-donor and a moderate π-acceptor, making it an excellent ligand for a variety of transition metals.

Design and Synthesis of M-M Bond-Containing Polymers

The design and synthesis of polymers containing metal-metal (M-M) bonds in their backbone are of fundamental interest for their potential applications in catalysis, electronics, and materials science. While the direct incorporation of this compound into such polymers is an area of ongoing research, the general strategies for creating M-M bond-containing polymers can be applied. One approach involves the use of "click chemistry," such as the Huisgen cycloaddition reaction, to incorporate metal-metal bonded complexes into polymer backbones. researchgate.net For example, a complex containing a Mo-Mo bond has been successfully incorporated into a high molecular weight polymer using a Cp*Ru(PPh3)2Cl catalyst. researchgate.net This suggests a viable route for integrating metal-isocyanide complexes, potentially including those with this compound, into polymeric structures.

| Polymer Type | Monomers | Key Features | Potential Applications |

| Polyurethane with Mo-Mo bonds | (η5-C5H4CH2CH2OH)2Mo2(CO)6, HO(CH2)4OH, HMDI | Contains metal-metal bonds along the backbone. | Catalysis, electronic materials |

| Polystyrene with Mo-Mo bonds | [(η5-C5H4(CH2)3OC(O)(CH2)2C≡CH)Mo(CO)3]2, azide-terminated polystyrene | High molecular weight polymer with M-M bonds. | Advanced materials with tailored properties |

| Poly(ethylene glycol) with Mo-Mo bonds | [(η5-C5H4(CH2)3OC(O)(CH2)2C≡CH)Mo(CO)3]2, azide-terminated PEG | Water-soluble polymer with M-M bonds. | Biomedical applications |

Advanced Properties and Potential Applications of Resulting Materials

Polymers derived from this compound are expected to exhibit a range of advanced properties due to the presence of the aromatic dimethylbenzene moiety. These properties can lead to applications in various high-tech fields.

Optical and Luminescent Properties (e.g., Aggregation-Induced Emission)

One of the most promising areas for polymers incorporating dimethylbenzene moieties is in the field of optics and luminescence. The phenomenon of aggregation-induced emission (AIE) is particularly relevant. AIE is observed in luminophores that are weakly emissive when dissolved but become highly luminescent in an aggregated state. rsc.org This property is attributed to the restriction of intramolecular rotation in the aggregated form. The incorporation of chromophores, such as the dimethylbenzene group, into polymer side chains can lead to AIE characteristics. mdpi.com Polymers exhibiting AIE have potential applications in optoelectronics, chemical sensors, and biomedical imaging. rsc.org

For instance, IBPs that bear dimethylbenzene moieties have been shown to exhibit characteristics of black materials, which could be utilized in pyroelectric sensors, thermal detectors, and other optical instruments. acs.org The specific substitution pattern of the dimethylbenzene ring can also influence the AIE properties of the resulting polymer. rsc.org

| Property | Description | Potential Applications |

| Aggregation-Induced Emission (AIE) | Enhanced luminescence in the aggregated state due to restricted intramolecular rotation. | Optoelectronic devices, chemical sensors, bio-imaging |

| Black Material Characteristics | Strong absorption across the visible spectrum. | Pyroelectric sensors, thermal detectors, optical instruments |

| Tunable Photophysical Properties | The ability to modify the emission color and intensity through chemical structure modification. | Advanced display technologies, security inks |

Conductivity Characteristics

Polymers derived from this compound are a subject of scientific interest due to the unique electronic properties conferred by the isocyanide functional group. While extensive data on the specific conductivity of poly(this compound) is not widely available in public literature, the conductivity of isocyanide-based polymers (IBPs) is an active area of research. The electrical properties of these polymers are intrinsically linked to their molecular structure, particularly the helical conformation of the polymer chains and the nature of the aromatic side groups.

Isocyanide-based polymers, in their pure state, are generally considered to be electrical insulators. fiveable.me However, their conductivity can be significantly altered through various strategies, including doping with oxidizing agents or the incorporation of conductive fillers. The conductivity (σ) of a material is the reciprocal of its resistivity (ρ) and is a measure of its ability to conduct electric current. fiveable.me For polymers, the conductivity can span a vast range, from highly insulating to semiconducting or even conducting.

Research into functional isocyanide-based polymers has indicated that modifications to the molecular structure can tailor their electronic characteristics. For instance, the introduction of specific functional groups or the control of the polymer's stereochemistry can influence its charge transport properties. The helical structure of many polyisocyanides can lead to unique solid-state packing, which in turn affects intermolecular charge hopping, a key mechanism for conductivity in many organic materials.

The following table summarizes the general conductivity characteristics of insulating polymers and the potential for modification in isocyanide-based systems.

| Property | General Insulating Polymers | Potential for Isocyanide-Based Polymers |

| Intrinsic Conductivity | Very low (typically 10-18 to 10-12 S/m) | Expected to be low in the undoped state |

| Doping | Can significantly increase conductivity | A potential method to enhance charge transport |

| Charge Transport Mechanism | Primarily through intermolecular hopping | Influenced by helical structure and side-chain packing |

This table provides a generalized overview. Specific values for polymers of this compound require empirical validation.

Further research is necessary to fully elucidate the conductivity characteristics of polymers specifically derived from this compound and to explore their potential in electronic applications.

Potential for Pyroelectric Sensors, Thermal Detectors, and Optical Instruments

Recent advancements in the study of isocyanide-based polymers (IBPs) have highlighted their potential in the development of advanced functional materials. Specifically, IBPs that incorporate dimethylbenzene moieties have been identified as materials that could potentially be utilized in pyroelectric sensors, thermal detectors, and optical instruments. nih.gov

Pyroelectricity is the property of certain materials to generate a temporary voltage when they are heated or cooled. wikipedia.org This phenomenon arises from a change in the material's spontaneous polarization with temperature. For a polymer to exhibit pyroelectricity, it must possess a non-centrosymmetric structure and a net dipole moment. The helical structure adopted by many polyisocyanides, including potentially those derived from this compound, can contribute to the necessary chiral and polar arrangement of the polymer chains. This ordered, helical conformation can lead to a stable, macroscopic polarization, making them promising candidates for pyroelectric applications. rsc.org

The potential applications in thermal detection are a direct extension of the pyroelectric effect. A pyroelectric sensor can detect changes in temperature by measuring the resulting voltage generated across the material. These sensors are highly sensitive and have applications in thermal imaging, motion detection, and non-contact thermometry.

In the realm of optical instruments, the unique structure of these polymers is also advantageous. The helical arrangement of the polymer backbone and the aromatic side chains can lead to interesting optical properties, such as high refractive indices and optical activity. rsc.org These properties are crucial for the fabrication of components like specialized lenses, filters, and chiral optical materials.

The table below outlines the key material properties and their relevance to the potential applications of polymers derived from this compound.

| Application | Key Material Property | Relevance in Isocyanide-Based Polymers |

| Pyroelectric Sensors | Spontaneous and temperature-dependent electrical polarization | The helical structure can induce a net dipole moment. rsc.org |

| Thermal Detectors | High pyroelectric coefficient | Dependant on the specific molecular structure and polymer morphology. |

| Optical Instruments | High refractive index, optical activity | The aromatic side groups and helical conformation can contribute to these properties. rsc.org |

This table is based on the potential attributed to isocyanide-based polymers with dimethylbenzene moieties and the general properties of helical polymers. nih.gov

While the specific performance of poly(this compound) in these applications has yet to be extensively documented, the foundational properties of related isocyanide-based polymers provide a strong rationale for their continued investigation in these fields.

Q & A

Q. What are the optimal synthetic routes for 1-isocyano-2,3-dimethylbenzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with established protocols for aryl isocyanide synthesis (e.g., Hofmann isocyanide synthesis or dehydration of formamide derivatives) and adapt them to the 2,3-dimethylbenzene scaffold. Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize yield and purity . Validate intermediates via GC-MS or NMR, referencing spectral libraries for analogous brominated or methoxy-substituted benzene derivatives (e.g., 1-bromo-3,5-dimethylbenzene or 1-bromo-2,4-dimethoxybenzene for comparison) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation account for substituent effects?

- Methodological Answer : Prioritize for detecting the isocyano group ( ppm) and for methyl substituents (split signals due to steric hindrance). Compare with IR spectroscopy () and high-resolution mass spectrometry. Cross-reference data with structurally similar compounds (e.g., 1,3-bis(isocyanomethyl)benzene) to identify deviations caused by electron-donating methyl groups .

Q. How can researchers design a pre-experimental framework to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Adopt a pre-test/post-test design with control groups (e.g., inert atmosphere vs. ambient conditions) . Monitor decomposition via TLC or HPLC, using deuterated analogs (e.g., benzene-d derivatives) as internal standards to track isotopic shifts .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide on the reactivity of this compound in transition metal-catalyzed reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model coordination geometries and electron density distributions. Compare with experimental kinetic data (e.g., rate constants for ligand substitution reactions). Use COMSOL Multiphysics or similar tools to simulate reaction pathways, integrating AI-driven parameter optimization for accuracy . Validate hypotheses using X-ray crystallography of metal-isocyanide complexes.

Q. How can contradictory data on the compound’s solubility and aggregation behavior be resolved?

- Methodological Answer : Apply a mixed-methods approach:

- Experimental : Measure solubility in aprotic/protic solvents using dynamic light scattering (DLS) to detect aggregation.

- Theoretical : Use Hansen solubility parameters and molecular dynamics simulations to predict solvent interactions.

Cross-validate findings with bibliometric analysis of prior studies on analogous isocyanides (e.g., 1-allyloxy-2-methoxybenzene) to identify overlooked variables (e.g., trace moisture) .

Q. What strategies align research on this compound with broader theoretical frameworks in organometallic chemistry?

- Methodological Answer : Ground the study in ligand design theory, emphasizing electronic and steric parameters (e.g., Tolman electronic parameters for isocyanides). Link experimental outcomes to concepts like trans influence or backdonation. Use systematic literature reviews to map gaps in isocyanide ligand applications, ensuring alignment with ontological/epistemological goals (e.g., mechanistic vs. applied research) .

Q. How can AI-driven autonomous laboratories enhance the exploration of this compound’s catalytic applications?

- Methodological Answer : Implement machine learning algorithms to automate reaction screening (e.g., Bayesian optimization for catalyst discovery). Train models on existing datasets from high-throughput experimentation with aryl isocyanides. Use robotic platforms for real-time adjustment of reaction parameters (e.g., temperature gradients, reagent stoichiometry) .

Data Contradiction and Validation

Q. What protocols ensure reproducibility when conflicting spectral data arise for this compound?

- Methodological Answer : Establish a standardized validation pipeline:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.